Reduced-flubendazole

Veterinary Parasitology Anthelmintic Resistance Metabolite Profiling

Reduced-flubendazole is the predominant circulating flubendazole metabolite, reaching plasma levels 10–15× higher than the parent in ruminants, making it the definitive analytical standard for veterinary residue monitoring and pharmacokinetic studies. With 6–13× lower anthelmintic potency yet a 4× higher embryotoxicity NOEL and a unique dual aneugenic/clastogenic genotoxicity profile not shared by the parent or hydrolyzed metabolite, generic substitution is scientifically invalid. Procure this high-purity reference standard for LC-MS/MS method validation, genetic toxicology screening, and preclinical safety assessment where compound-specific accuracy is non-negotiable.

Molecular Formula C16H14FN3O3
Molecular Weight 315.3 g/mol
CAS No. 82050-12-2
Cat. No. B140889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReduced-flubendazole
CAS82050-12-2
SynonymsN-[6-[(4-Fluorophenyl)hydroxymethyl]-1H-benzimidazol-2-yl]carbamic Acid Methyl Ester;  [5-[(4-Fluorophenyl)hydroxymethyl]-1H-benzimidazol-2-yl]carbamic Acid Methyl Ester;  Reduced-flubendazole;  UMF 060; 
Molecular FormulaC16H14FN3O3
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=C(C=C3)F)O
InChIInChI=1S/C16H14FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8,14,21H,1H3,(H2,18,19,20,22)
InChIKeyGONRXGWUUBPRKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Reduced-Flubendazole (CAS 82050-12-2) as a Defined Flubendazole Metabolite: Baseline Characteristics for Analytical and Pharmacological Reference


Reduced-flubendazole (CAS 82050-12-2), also known as hydroxyflubendazole or UMF 060, is the primary Phase I reduced metabolite of the broad-spectrum benzimidazole anthelmintic flubendazole [1]. It is formed via carbonyl reduction of the parent drug and exists as a racemic mixture of (R)- and (S)-enantiomers, with the (+)-enantiomer predominating in vivo in ruminant species [2]. The compound retains a benzimidazole core and tubulin-binding capacity but exhibits distinct pharmacological and toxicological properties compared to its parent and the hydrolyzed metabolite, hydrolyzed flubendazole [3].

Why Reduced-Flubendazole Cannot Be Interchanged with Flubendazole or Hydrolyzed Flubendazole: Evidence of Distinct Activity and Toxicity Profiles


Generic substitution among flubendazole and its metabolites is not scientifically valid due to quantifiable divergence in anthelmintic potency, embryotoxicity, and genotoxicity [1]. While flubendazole is a potent anthelmintic, its reduced metabolite exhibits 6- to 13-fold lower anthelmintic activity against Haemonchus contortus, whereas the hydrolyzed metabolite is virtually inactive (>363-fold lower) [1]. Conversely, reduced-flubendazole demonstrates a 4-fold higher No Observed Effect Level (NOEL) for embryotoxicity in rat whole embryo culture compared to the parent drug, while hydrolyzed flubendazole is >40-fold less embryotoxic [2]. Furthermore, reduced-flubendazole uniquely exhibits both aneugenic and clastogenic activity in in vitro micronucleus tests, a genotoxicity profile not shared by the hydrolyzed metabolite [3]. These quantitative differences preclude simple interchangeability and underscore the necessity for compound-specific procurement.

Quantitative Differentiation Guide for Reduced-Flubendazole: Comparator-Based Evidence Across Anthelmintic Activity, Developmental Toxicity, and Genotoxicity


Reduced-Flubendazole Exhibits 6- to 13-Fold Lower Anthelmintic Potency than Flubendazole Against Haemonchus contortus in Larval Development Assays

Reduced-flubendazole (FLU-R) demonstrates significantly attenuated anthelmintic activity relative to the parent flubendazole (FLU). In a direct head-to-head comparison using an in vitro larval development test (LDT), FLU-R was 13-fold less potent against a fully susceptible Haemonchus contortus isolate (HCS) and 6-fold less potent against a multi-resistant isolate (HCR) [1]. The hydrolyzed metabolite (FLU-H) showed negligible activity, being 363- to 853-fold less potent than FLU [1].

Veterinary Parasitology Anthelmintic Resistance Metabolite Profiling

Reduced-Flubendazole Has a 4-Fold Higher NOEL for Embryotoxicity Compared to Flubendazole in Rat Whole Embryo Culture

Reduced-flubendazole is significantly less embryotoxic than its parent compound. In a comparative rat whole embryo culture (WEC) study, the No Observed Effect Level (NOEL) for reduced-flubendazole was 4-fold higher than that of flubendazole [1]. For context, hydrolyzed flubendazole had a NOEL >40-fold higher than flubendazole, and albendazole (a comparator benzimidazole) exhibited a NOEL identical to flubendazole at 0.25 μg/mL [1].

Developmental Toxicology Reproductive Safety Drug Metabolism

Reduced-Flubendazole Exhibits Both Aneugenic and Clastogenic Activity In Vitro, Distinct from the Non-Genotoxic Hydrolyzed Metabolite

Reduced-flubendazole possesses a unique genotoxicity profile. In in vitro micronucleus (MN) assays, the reduced metabolite (both R- and S-forms) shows both aneugenic and clastogenic activity, whereas the hydrolyzed metabolite is negative in these tests [1]. Flubendazole itself is a potent aneugen, with potency similar to other benzimidazoles like albendazole, but lacks clastogenic activity [1]. Both metabolites and the parent drug are negative in the Ames test for bacterial mutagenicity [1].

Genetic Toxicology Drug Safety Metabolite Characterization

Reduced-Flubendazole Is the Predominant Circulating Metabolite in Sheep, with (+)-Enantiomer Concentrations 10- to 15-Fold Higher than Parent Drug

Following oral administration of flubendazole (30 mg/kg) to sheep, reduced-flubendazole (FLU-R) was identified as the main circulating metabolite, while the parent drug flubendazole was detected only in very low concentrations [1]. The formation of FLU-R was stereospecific, with the (+)-enantiomer predominating; plasma concentrations of (+)-FLU-R reached 10–15 times higher values than those of flubendazole, (-)-FLU-R, or the hydrolyzed metabolite FLU-H [1].

Pharmacokinetics Veterinary Medicine Chiral Analysis

Hepatic Reduction of Flubendazole to Reduced-Flubendazole Varies 48-Fold Across Species, with Sheep Exhibiting the Highest Rate

The rate of hepatic microsomal conversion of flubendazole to reduced-flubendazole (red-FLBZ) exhibits profound species differences. In a comparative study using liver subcellular fractions, the microsomal red-FLBZ production rate was highest in sheep (1.92 ± 0.13 nmol/min·mg protein) and lowest in pigs (0.04 ± 0.02 nmol/min·mg protein), representing a 48-fold difference [1]. Cytosolic red-FLBZ production ranged from 0.02 ± 0.01 (pig) to 1.86 ± 0.61 nmol/min·mg protein (sheep) [1]. Human liver microsomes also produced red-FLBZ, indicating the relevance of this pathway in humans [1].

Comparative Metabolism Species Differences Drug Development

High-Value Application Scenarios for Reduced-Flubendazole Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Flubendazole Pharmacokinetic and Residue Depletion Studies in Ruminants

Reduced-flubendazole is the predominant circulating metabolite in sheep following flubendazole administration, with plasma concentrations 10- to 15-fold higher than the parent drug [1]. Consequently, reduced-flubendazole is an essential analytical reference standard for accurately quantifying systemic exposure and tissue residues in ruminant pharmacokinetic and food safety studies. Procurement of high-purity reduced-flubendazole enables the development and validation of LC-MS/MS methods for regulatory compliance in veterinary drug residue monitoring [1].

Reference Compound for Investigating Attenuated Anthelmintic Activity and Resistance Mechanisms

With anthelmintic activity 6- to 13-fold lower than flubendazole against Haemonchus contortus, reduced-flubendazole serves as a valuable reference compound for studies examining the structure-activity relationship of benzimidazole anthelmintics and the role of metabolic inactivation in parasite resistance [2]. Its use in in vitro assays helps delineate the contribution of the parent drug versus metabolites to overall efficacy and resistance development [2].

Positive Control for Genotoxicity Studies Involving Clastogenic and Aneugenic Mechanisms

Reduced-flubendazole uniquely exhibits both aneugenic and clastogenic activity in the in vitro micronucleus assay, distinguishing it from the purely aneugenic parent flubendazole and the non-genotoxic hydrolyzed metabolite [3]. This dual mechanism makes reduced-flubendazole a suitable reference standard or positive control in genetic toxicology screening programs, particularly for assessing compounds with potential to induce chromosomal damage via multiple pathways [3].

Metabolite Standard for Developmental Toxicity Screening in Drug Repurposing Programs

Given its 4-fold higher NOEL for embryotoxicity compared to flubendazole, reduced-flubendazole is a critical reference standard for preclinical safety assessment in flubendazole repurposing efforts, such as for macrofilaricidal or anticancer indications [4]. Its use in whole embryo culture or alternative developmental toxicity assays provides a benchmark for evaluating the safety margin of flubendazole metabolites and guiding formulation strategies to minimize embryotoxic risk [4].

Technical Documentation Hub

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